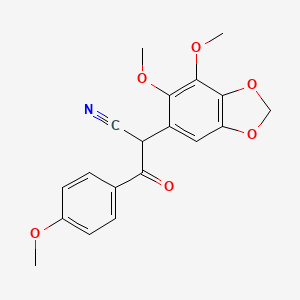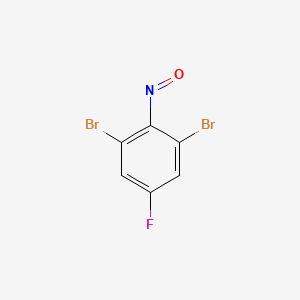![molecular formula C22H21N3O2S2 B11051364 4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene” is a mouthful, so let’s call it “Compound X” for simplicity. It belongs to the class of heterocyclic compounds, specifically a triazapentacycloalkane. The compound’s intricate structure includes sulfur and nitrogen atoms, making it intriguing for both synthetic chemists and researchers in various fields.
Méthodes De Préparation
Synthetic Routes::
Ring Closure Approach:
Stepwise Assembly:
- Industrial-scale production of Compound X remains limited due to its complexity. research continues to optimize synthetic routes for scalability.
Analyse Des Réactions Chimiques
Compound X undergoes several reactions:
Oxidation: Oxidation of the sulfur atoms can lead to sulfoxides or sulfones.
Reduction: Reduction of the double bonds can yield saturated derivatives.
Substitution: Nucleophilic substitution reactions occur at the methoxymethyl groups.
Ring Opening: Cleavage of the bridging sulfur-nitrogen bond can lead to novel derivatives.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and strong bases (for substitution) are used.
Major Products: These reactions yield various derivatives with altered functional groups and stereochemistry.
Applications De Recherche Scientifique
Compound X finds applications in diverse fields:
Medicine: Researchers explore its potential as an antimicrobial agent or as a scaffold for drug development.
Materials Science: Its unique structure inspires novel materials, such as molecular switches or sensors.
Catalysis: Modified derivatives may serve as catalysts in organic transformations.
Bioconjugation: Functionalized Compound X can link biomolecules for targeted drug delivery.
Mécanisme D'action
- Compound X’s mechanism of action depends on its specific application. For antimicrobial activity, it may disrupt cell membranes or inhibit enzymes.
- Molecular targets include proteins involved in cellular processes.
Comparaison Avec Des Composés Similaires
- Compound X stands out due to its intricate fused-ring system and sulfur-nitrogen bridge.
- Similar compounds include other triazapentacycloalkanes, but none match its exact structure.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C22H21N3O2S2 |
|---|---|
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C22H21N3O2S2/c1-10-6-13(8-26-4)15-17-19(28-21(15)23-10)12(3)25-18-16-14(9-27-5)7-11(2)24-22(16)29-20(17)18/h6-7H,8-9H2,1-5H3 |
Clé InChI |
GHUISVVXVWJPMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C3=C4C(=NC(=C3SC2=N1)C)C5=C(C=C(N=C5S4)C)COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(carbamoylamino)methyl]-5-ethylfuran-2-carboxylate](/img/structure/B11051283.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)

![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B11051326.png)
![3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051331.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11051338.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)

![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)